10,12-Octadecadienoic acid

概要

説明

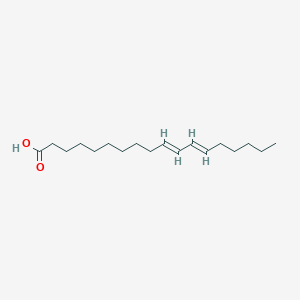

Octadeca-10,12-dienoic acid: is a conjugated linoleic acid with double bonds at positions 10 and 12. It is a polyunsaturated omega-6 fatty acid with the molecular formula C18H32O2 . This compound is known for its various biological activities, including antioxidant and antitumor properties .

準備方法

Synthetic Routes and Reaction Conditions:

Coupling Reaction: Octadeca-10,12-dienoic acid can be synthesized by coupling (Z)-1-bromohept-1-ene with protected undec-10-yne-1-ol. This reaction is followed by stereoselective hydrogenation of the triple bond in the enyne system, and subsequent deprotection yields octadeca-10,12-dienol.

Industrial Production Methods: Industrial production often involves the isomerization of linoleic acid using base-catalyzed reactions.

化学反応の分析

Types of Reactions:

Oxidation: Octadeca-10,12-dienoic acid can undergo oxidation reactions, forming various oxidized derivatives.

Reduction: It can be reduced to form saturated fatty acids.

Substitution: The double bonds in octadeca-10,12-dienoic acid can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation reactions using halogens like chlorine or bromine.

Major Products Formed:

Oxidation: Oxidized fatty acids.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids.

科学的研究の応用

Nutritional Science

10,12-Octadecadienoic acid is primarily studied for its effects on metabolism and health. Research indicates that CLA can influence body composition by promoting fat loss and muscle growth. Some studies suggest that it may help reduce body fat by modulating lipid metabolism and enhancing energy expenditure.

Case Study: Body Composition

A study published in the Journal of Nutrition found that supplementation with CLA led to a significant reduction in body fat in overweight individuals over a 12-week period. Participants who consumed CLA showed a decrease in total body fat percentage compared to those who received a placebo .

Cancer Research

CLA has been investigated for its potential anti-cancer properties. It appears to inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

Case Study: Antitumor Activity

In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. A notable study published in Cancer Research highlighted that CLA inhibited tumor growth in animal models of breast cancer, suggesting its potential as an adjunct therapy in cancer treatment .

Cardiovascular Health

Research indicates that this fatty acid may have beneficial effects on cardiovascular health by improving lipid profiles and reducing inflammation.

Case Study: Lipid Profile Improvement

A clinical trial examining the effects of CLA on lipid levels found that participants who consumed CLA exhibited reduced levels of LDL cholesterol and triglycerides, which are risk factors for cardiovascular disease .

Metabolic Disorders

CLA has been explored for its role in managing metabolic disorders such as diabetes and obesity.

Case Study: Insulin Sensitivity

A study published in Diabetes Care reported that CLA supplementation improved insulin sensitivity in obese subjects, highlighting its potential role in diabetes management .

Skin Health

Emerging research suggests that this compound may have applications in dermatology due to its anti-inflammatory properties.

Case Study: Acne Treatment

Research has indicated that CLA can inhibit the growth of Propionibacterium acnes, the bacteria associated with acne. This suggests potential use in topical formulations for acne treatment .

Food Industry

Due to its health-promoting properties, CLA is often added to dietary supplements and functional foods aimed at weight management and overall health improvement.

Cosmetics

The anti-inflammatory properties of this compound make it an attractive ingredient in cosmetic formulations targeting skin health.

Pharmaceuticals

Research continues into the incorporation of CLA into pharmaceutical products aimed at treating metabolic disorders and certain cancers.

Summary Table of Applications

| Application Area | Key Findings/Benefits |

|---|---|

| Nutritional Science | Promotes fat loss and muscle gain; improves body composition |

| Cancer Research | Induces apoptosis in cancer cells; inhibits tumor growth |

| Cardiovascular Health | Reduces LDL cholesterol; improves lipid profiles |

| Metabolic Disorders | Enhances insulin sensitivity; aids in diabetes management |

| Skin Health | Inhibits acne-causing bacteria; potential use in topical treatments |

作用機序

Octadeca-10,12-dienoic acid exerts its effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the regulation of genes involved in lipid metabolism, inflammation, and cell differentiation. The compound and its metabolites also exhibit antioxidant properties, which contribute to their antitumor activities .

類似化合物との比較

Similar Compounds

Octadeca-9,11-dienoic acid: Another conjugated linoleic acid with double bonds at positions 9 and 11.

Linoleic acid: A polyunsaturated omega-6 fatty acid with double bonds at positions 9 and 12.

Alpha-linolenic acid: A polyunsaturated omega-3 fatty acid with double bonds at positions 9, 12, and 15.

Uniqueness

生物活性

10,12-Octadecadienoic acid, also known as conjugated linoleic acid (CLA), is a polyunsaturated fatty acid (PUFA) with significant biological activity. This article explores its various biological effects, including its roles in antimicrobial activity, metabolic regulation, and immunomodulation, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its two double bonds located at the 10th and 12th carbon positions of the fatty acid chain. Its chemical formula is . This structure contributes to its unique biological properties, particularly its ability to interact with various receptors and enzymes in the body.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 50 |

| Klebsiella pneumoniae | 25 |

| Proteus vulgaris | 25 |

| Pseudomonas aeruginosa | >100 |

These findings suggest that while this compound has strong activity against certain pathogens, it is less effective against others like Pseudomonas aeruginosa .

Metabolic Regulation

This compound plays a crucial role in metabolic processes. It has been shown to enhance energy metabolism through the activation of transient receptor potential vanilloid 1 (TRPV1). This activation leads to increased energy expenditure and improved glucose homeostasis. In animal models, dietary intake of this fatty acid has been associated with a reduction in obesity-related metabolic disorders .

Case Study: Energy Metabolism Enhancement

A study involving mice demonstrated that administration of 10-oxo-12(Z)-octadecenoic acid—a metabolite derived from gut lactic acid bacteria—significantly improved energy metabolism. The compound was found to:

- Activate TRPV1 in adipose tissue.

- Upregulate uncoupling protein 1 (UCP1) in white adipose tissue.

- Enhance noradrenaline turnover, promoting thermogenesis and fat oxidation.

These results highlight the potential of this compound in managing obesity and related metabolic conditions .

Immunomodulatory Effects

The immunomodulatory properties of this compound have been explored in various studies. It has been shown to suppress inflammatory responses by modulating immune cell activity. For instance:

- Inhibition of Cytokine Production : The fatty acid significantly reduced the release of inflammatory cytokines from bone marrow-derived dendritic cells (BMDCs) stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

- T Cell Proliferation : Treatment with this fatty acid inhibited the proliferation of CD4+ T cells, suggesting a role in regulating adaptive immune responses .

特性

IUPAC Name |

(10E,12E)-octadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJZMAHZJGSBKD-BLHCBFLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282338 | |

| Record name | trans-10-trans-12-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-36-2 | |

| Record name | trans-10-trans-12-Octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-10-trans-12-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (Z,Z)-octadeca-10,12-dienoic acid in the context of functional foods?

A1: (Z,Z)-Octadeca-10,12-dienoic acid, commonly referred to as linoleic acid, has been identified as a major component of Basidiomycetes-X (BDM-X), also known as Shirayukidake, a mushroom recognized for its potential health benefits []. While the specific mechanisms of action of BDM-X and its constituents are still under investigation, the presence of linoleic acid contributes to its nutritional value. Linoleic acid is an essential omega-6 fatty acid, meaning it is crucial for human health but cannot be produced by the body and must be obtained through diet.

Q2: How was (Z,Z)-octadeca-10,12-dienoic acid synthesized in the lab?

A2: Researchers achieved the synthesis of (Z,Z)-octadeca-10,12-dienoic acid by coupling (Z)-1-bromohept-1-ene with a protected form of undec-10-yne-1-ol []. This reaction formed an enyne system containing a triple bond. A crucial step involved the stereoselective hydrogenation of this triple bond, ensuring the desired (Z,Z) configuration in the final product. Deprotection and subsequent oxidation of the resulting (Z,Z)-octadeca-10,12-dienol yielded the target compound, (Z,Z)-octadeca-10,12-dienoic acid.

Q3: Besides being a component of BDM-X, has (Z,Z)-octadeca-10,12-dienoic acid been identified in other contexts related to food science?

A3: Yes, (Z,Z)-octadeca-10,12-dienoic acid, specifically its oxidized form, (9Z,11E)-13-oxo-octadeca-9,11-dienoic acid, was among the lipid oxidation products found to contribute to the bitter off-taste in pea protein isolates []. This finding is essential for developing strategies to improve the palatability of plant-based protein sources.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。